2-氟苄基 1-(4-氯苯基)-5-甲基-1H-1,2,3-三唑-4-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

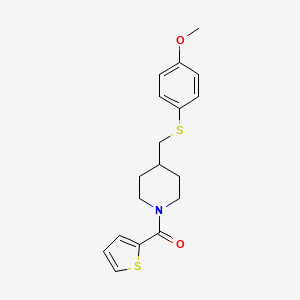

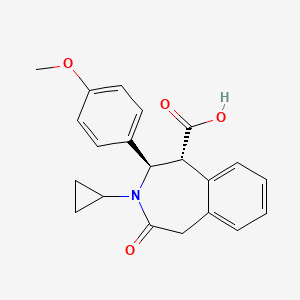

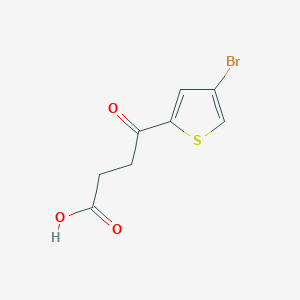

The compound "2-fluorobenzyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" is a derivative of 1,2,3-triazole, a class of heterocyclic compounds that have gained significant attention due to their diverse pharmacological activities. The presence of a fluorobenzyl and chlorophenyl group suggests potential for interaction with biological targets, and the triazole core is a common motif in many drugs.

Synthesis Analysis

The synthesis of triazole derivatives often involves the cyclization of azides and alkynes, a process known as the Huisgen cycloaddition. However, the specific synthesis of the compound is not detailed in the provided papers. Nevertheless, similar compounds have been synthesized using starting compounds like 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide, which undergo further reactions to yield a variety of triazole derivatives with potential biological activities .

Molecular Structure Analysis

The molecular structure of triazole derivatives can be confirmed using spectroscopic methods such as NMR and mass spectrometry, as well as X-ray crystallography . For instance, the crystal structure of a related compound, 2-(4-fluorobenzyl)-6-phenylimidazo[2,1-b][1,3,4]thiadiazole, was determined and showed intramolecular hydrogen bonding and π-π stacking interactions, which are crucial for the stability of the molecule . These structural features are likely to be present in the compound of interest as well.

Chemical Reactions Analysis

Triazole derivatives can undergo various chemical reactions, including debenzylation when subjected to Pd/C and hydrogen in the presence of 1,1,2-trichloroethane . This reaction is selective, as triazoles with certain substituents, such as phenyl or benzyl, are resistant to debenzylation. The presence of a fluorobenzyl group in the compound of interest suggests that it may also be resistant to such reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their molecular structure. The presence of halogen substituents, such as fluorine and chlorine, can affect the lipophilicity, electronic distribution, and potential for forming hydrogen bonds with biological targets . The compound's crystal structure can reveal weak hydrogen and chalcogen bonds, as well as noncovalent interactions like F···π and S···C(π) contacts, which are important for its supramolecular assembly and biological activity .

科学研究应用

分子相互作用和结构分析

- π-空穴四元键结合相互作用:Ahmed 等人(2020 年)研究了三唑衍生物的合成、光谱和 X 射线表征,揭示了通过 O⋯π-空穴四元键结合相互作用在固态中形成自组装二聚体。这一见解对于理解分子自组装和设计具有特定性质的新型材料至关重要 (Ahmed 等人,2020 年)。

合成和表征

- 新型杂环化合物:Bekircan 等人(2015 年)专注于合成衍生自 2-[3-(4-氯苯基)-5-(4-甲氧基苄基)-4H-1,2,4-三唑-4-基]乙酰肼的新化合物,并对其进行表征并测试其对脂肪酶和 α-葡糖苷酶的抑制作用。这项工作通过探索三唑衍生物的生物活性为开发新药做出贡献 (Bekircan、Ülker 和 Menteşe,2015 年)。

化学性质和潜在应用

- 合成和缓蚀:Negrón-Silva 等人(2013 年)合成了 1,4-二取代的 1,2,3-三唑,并评估了它们作为钢材酸性腐蚀抑制剂的潜力。这项研究表明,此类化合物可用于保护金属免受腐蚀,表明它们在工业应用中的重要性 (Negrón-Silva 等人,2013 年)。

量子力学研究

- 光收集性质:Mary 等人(2019 年)对芳香卤代化合物(包括三唑衍生物)进行了量子力学研究,以研究其潜在的光收集性质。此类性质对于开发太阳能转换的新型材料具有重要意义 (Mary 等人,2019 年)。

抗氧化和抗肿瘤活性

- 抗肿瘤活性:Mortimer 等人(2006 年)合成了一系列 2-苯基苯并噻唑,揭示了某些氟化衍生物对癌细胞系表现出有效且选择性的抑制活性。这一发现突出了氟化三唑衍生物在开发新抗癌药物中的潜力 (Mortimer 等人,2006 年)。

作用机制

安全和危害

属性

IUPAC Name |

(2-fluorophenyl)methyl 1-(4-chlorophenyl)-5-methyltriazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClFN3O2/c1-11-16(17(23)24-10-12-4-2-3-5-15(12)19)20-21-22(11)14-8-6-13(18)7-9-14/h2-9H,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVOUUHRCCHWKI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=C(C=C2)Cl)C(=O)OCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClFN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(1-Pyrrolidinyl)-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone oxime](/img/structure/B2503463.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-4-(1,2,4-oxadiazol-3-yl)pyrrolidin-2-one](/img/structure/B2503467.png)

![N-(2,6-dimethylphenyl)-2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2503469.png)

![2-[(Oxan-4-yl)methoxy]-5-(trifluoromethyl)pyridine](/img/structure/B2503470.png)

![3-Amino-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5h)-one](/img/structure/B2503472.png)

![4-bromo-2-{(E)-[(4-chloro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2503477.png)